6-Bromo-5-fluoro-1H-indole
Overview
Description
6-Bromo-5-fluoro-1H-indole is a heterocyclic aromatic organic compound with the molecular formula C8H5BrFN. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and fluorine atoms attached to the indole ring, which significantly influences its chemical properties and reactivity .
Mechanism of Action
Target of Action
6-Bromo-5-fluoro-1H-indole is an indole derivative . Indole derivatives are known to play a significant role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like this compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in the disruption of downstream signaling events, ultimately affecting cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which can influence the overall outcome of the experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound may affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its target sites . Once inside the cells, this compound can interact with intracellular proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine and fluorine sources under controlled conditions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using Selectfluor or similar reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole. The process includes halogenation steps, purification, and crystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
- 6-Bromo-4-fluoro-1H-indole
- 5,6-Dibromo-1H-indole
- 6-Bromo-5-methyl-1H-indole
- 1H-Indole-3-acetic acid, 6-bromo-alpha-oxo-
Comparison: 6-Bromo-5-fluoro-1H-indole is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUXEDBYFWPCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624045 | |
Record name | 6-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259860-08-7 | |
Record name | 6-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-5-fluoroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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